5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, piperazinyl, and phenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the tert-butyl and phenyl groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the piperazinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.
Piperazinyl Derivatives: Compounds containing the piperazinyl group with varying substituents.
Phenyl Derivatives: Compounds with phenyl groups attached to different core structures.
Uniqueness
5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine is unique due to the combination of its functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C30H37N5 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H37N5/c1-21-12-13-25(22(2)18-21)20-33-14-16-34(17-15-33)27-19-26(30(4,5)6)31-29-28(23(3)32-35(27)29)24-10-8-7-9-11-24/h7-13,18-19H,14-17,20H2,1-6H3 |
InChI Key |
ZJWCUQCEZZOVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.